molecular formula C7H8ClNO2S B2430276 2-Chloro-6-methylbenzene-1-sulfonamide CAS No. 90196-33-1

2-Chloro-6-methylbenzene-1-sulfonamide

Cat. No.: B2430276
CAS No.: 90196-33-1
M. Wt: 205.66
InChI Key: RPYMTSUCKIJOAK-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzene-1-sulfonamide is a chemical compound intended for Research Use Only, not for diagnostic or therapeutic procedures. Sulfonamide functional groups are a cornerstone of synthetic antibacterial agents, acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for folate synthesis in bacteria, and its inhibition disrupts the production of nucleic acids and proteins, providing a potent antibacterial mechanism. Consequently, this compound is of significant value in microbiological and biochemical research, particularly in studies aimed at understanding antibiotic resistance and developing new antimicrobial agents. Beyond its core antibacterial properties, the structural motif of chlorinated and methylated benzene sulfonamides makes it a versatile intermediate in organic synthesis and medicinal chemistry. It serves as a key precursor for developing more complex molecules for various research applications, including the synthesis of fluorescent tracers and other specialized compounds used in analytical method development. Researchers utilize such derivatives in advanced techniques like fluorescence polarization assays to study molecular interactions and for the high-throughput screening of chemical libraries. Handling of this compound should be conducted with appropriate safety measures. As with many sulfonyl chlorides and similar intermediates, it may be moisture-sensitive and corrosive, posing risks of severe skin burns and eye damage. Proper personal protective equipment should be worn. For laboratory safety, it is recommended to store the product at ambient temperatures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYMTSUCKIJOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 Methylbenzene 1 Sulfonamide

Established Synthetic Routes for Sulfonamide Formation

Traditional methods for preparing sulfonamides are widely employed due to their reliability and the accessibility of the necessary reagents. These routes typically involve highly reactive sulfonyl chloride intermediates or the direct activation of sulfonic acids.

The most conventional and widely used method for synthesizing aryl sulfonamides is the reaction of an arylsulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.gov For the specific synthesis of 2-Chloro-6-methylbenzene-1-sulfonamide, this involves the aminolysis of its corresponding precursor, 2-chloro-6-methylbenzenesulfonyl chloride.

The reaction is a nucleophilic substitution where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction.

General Reaction Scheme: C₇H₆Cl(SO₂Cl) + 2 NH₃ → C₇H₆Cl(SO₂NH₂) + NH₄Cl

This method is highly effective but necessitates the prior synthesis and handling of the sulfonyl chloride precursor, which can be moisture-sensitive and reactive. nih.gov The kinetics and reaction mechanism of aminolysis can be influenced by the electronic nature of substituents on the benzene (B151609) ring and the basicity of the amine used. nih.govresearchgate.net

Table 1: Representative Conditions for Aminolysis of Arylsulfonyl Chlorides

Arylsulfonyl Chloride Amine Base/Solvent Conditions Yield
Benzenesulfonyl chloride Secondary Amine Alkaline Solution Not Specified Good
3-Chlorosulfonylbenzoyl chloride Substituted Anilines Acetonitrile 25°C High
2,4-Dinitrophenyl benzenesulfonate Primary Amines 80% H₂O / 20% DMSO 25°C Variable

Note: This table presents general examples of aminolysis reactions to illustrate the methodology.

To circumvent the need for potentially unstable sulfonyl chloride intermediates, methods for the direct conversion of sulfonic acids to sulfonamides have been developed. These approaches involve the in-situ activation of the sulfonic acid. One notable method employs triphenylphosphine (B44618) ditriflate, which activates the sulfonic acid salt, allowing for direct coupling with an amine. nih.govnih.gov

This route offers a fundamentally new approach for creating the sulfonamide functional group, providing a milder alternative to traditional methods that often require harsh chlorinating agents like thionyl chloride or phosphorus pentachloride to generate the sulfonyl chloride. nih.govfigshare.com More recent developments include the use of microwave irradiation under solvent-free conditions to facilitate the rapid and direct synthesis of sulfonamides from sulfonic acids and amines. researchgate.net

General Reaction Scheme (using an activating agent): C₇H₆Cl(SO₃H) + RNH₂ + Activating Agent → C₇H₆Cl(SO₂NHR) + Byproducts

Advanced Catalytic Approaches in Sulfonamide Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer greater efficiency, milder reaction conditions, and broader functional group tolerance compared to stoichiometric approaches.

Transition metal catalysis has provided powerful tools for forming carbon-nitrogen and sulfur-nitrogen bonds. Copper- and palladium-catalyzed reactions are particularly prominent in sulfonamide synthesis.

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, can be used to couple primary sulfonamides with aryl halides. thieme-connect.com This method avoids the need for pre-formed sulfonyl chlorides. Recent advancements have focused on developing more effective ligands and reaction conditions to improve the scope and efficiency of these couplings. researchgate.net Dual copper and visible-light catalysis has also been employed for the coupling of phenylsulfinic acids with aryl azides to form the S(O)₂–N bond under redox-neutral conditions. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for cross-coupling reactions. A palladium-catalyzed process for the chlorosulfonylation of arylboronic acids has been developed, which generates arylsulfonyl chlorides under mild conditions that can then be converted to sulfonamides. nih.govacs.org This method is valued for its significant functional group tolerance. acs.org

Table 2: Examples of Metal-Catalyzed Sulfonamide Synthesis

Metal Catalyst Coupling Partners Key Features
Copper(I) Iodide Primary sulfonamides + Aryl iodides One-pot synthesis, avoids genotoxic sulfonyl chlorides. thieme-connect.com
Palladium(0) Arylboronic acids + SO₂Cl₂ source Mild conditions, broad functional group tolerance. nih.gov
Nickel Sulfonamides + Aryl halides Photosensitized catalysis, good for N-aryl motifs. princeton.edu

Note: This table highlights different catalytic systems used for the synthesis of aryl sulfonamides.

Direct C-H activation or functionalization represents a state-of-the-art strategy in organic synthesis, aiming to form new bonds directly from ubiquitous C-H bonds, thus minimizing the need for pre-functionalized starting materials. nih.gov In the context of sulfonamide synthesis, C-H activation can be applied to directly install a sulfonyl group onto an aromatic ring.

For example, palladium-catalyzed protocols have been reported for the sulfonylation of arenes through C-H activation, using N-methoxy arenesulfonamide as a sulfonyl source. researchgate.net While not a direct C-H amination with a sulfonamide, this approach provides a pathway to aryl sulfones, which are related structures, and demonstrates the potential for C-H functionalization in this area. Transition-metal-free C-H functionalization methods have also been developed for synthesizing related compounds like aryl sulfoximines, showcasing the ongoing innovation in this field. rsc.org These strategies offer a more atom-economical and efficient route for creating complex molecules from simple precursors.

Regioselective Synthesis and Isomer Control for Substituted Benzenesulfonamides

The synthesis of a specific isomer like this compound requires precise control over the regiochemistry of the substitution on the aromatic ring. This control is primarily exerted during the synthesis of the key intermediate, 2-chloro-6-methylbenzenesulfonyl chloride, which is typically formed via electrophilic aromatic substitution on 2-chlorotoluene (B165313). chemicalbook.com

The directing effects of the substituents already on the ring—the chloro group and the methyl group—determine the position of the incoming chlorosulfonyl group (-SO₂Cl).

Methyl Group (-CH₃): An activating, ortho-, para-directing group.

Chloro Group (-Cl): A deactivating, ortho-, para-directing group.

In 2-chlorotoluene, the methyl and chloro groups are ortho to each other. The incoming electrophile is directed to the positions ortho and para to each group. This leads to the potential formation of several isomers, including:

2-Chloro-6-methyl-isomer: Substitution at the C6 position is ortho to the activating methyl group, but this position is sterically hindered by the adjacent chloro and methyl groups.

2-Chloro-4-methyl-isomer: Substitution at C4 is para to the methyl group and meta to the chloro group.

2-Chloro-5-methyl-isomer: Substitution at C5 is para to the chloro group and meta to the methyl group.

Achieving a high yield of the desired 2-chloro-6-methyl isomer is challenging due to competing electronic and steric factors. The reaction conditions for chlorosulfonation, such as temperature, reaction time, and the ratio of reactants (e.g., 2-chlorotoluene to chlorosulfonic acid), must be carefully optimized to favor the desired, albeit sterically hindered, product over more thermodynamically stable isomers. orgsyn.orgorgsyn.org The reversibility of sulfonation under certain conditions can also be exploited to control product distribution, as a blocking group can be installed and later removed to achieve a specific substitution pattern. chemistrysteps.comlibretexts.org

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of 2-Chloro-6-methylbenzene-1-sulfonamide and Related Derivatives

Studies on analogous sulfonamides, such as 4-Chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide, reveal key conformational features. nih.gov The geometry around the sulfur atom is typically a distorted tetrahedron. A crucial conformational descriptor in sulfonamides is the torsion angle between the benzene (B151609) ring and the sulfonamide group. For instance, in the aforementioned derivative, the C—SO2—NH—C torsion angle is reported to be -61.15 (16)°. nih.gov This gauche conformation is a common feature in many sulfonamides.

The two aromatic rings in such molecules are generally not coplanar. In 4-Chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide, the sulfonyl and aniline (B41778) benzene rings are tilted relative to each other by 38.8 (1)°. nih.gov This twist is a result of steric hindrance and the optimization of intermolecular interactions. Bond lengths and angles within the molecule are generally within expected ranges, though they can be influenced by the nature and position of the substituents on the aromatic rings.

A study of 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide provides further insight into the conformational preferences of the sulfonamide linkage. The conformation of the N—C bond within the C—SO2—NH—C(O) segment exhibits gauche torsions with respect to the S═O bonds. researchgate.net Furthermore, the N—H bond is observed to be in an anti conformation relative to the C=O bond. researchgate.net

Table 1: Selected Crystallographic Data for a Related Sulfonamide Derivative Interactive table available in the digital version.

Parameter 4-Chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide nih.gov
Molecular Formula C₁₅H₁₆ClNO₂S
Crystal System Triclinic
Space Group P-1
a (Å) 8.275 (2)
b (Å) 8.430 (2)
c (Å) 11.195 (2)
α (°) 92.12 (1)
β (°) 96.15 (1)
γ (°) 109.58 (2)
Volume (ų) 729.3 (3)
Z 2

The crystal packing of sulfonamides is predominantly governed by hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net A recurring motif is the formation of dimers or chains through intermolecular N—H···O hydrogen bonds between the sulfonamide groups. researchgate.netacs.org In the case of 4-Chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide, the crystal structure features inversion-related dimers linked by pairs of N—H···O hydrogen bonds. nih.gov This self-assembly into dimeric structures is a common feature that influences the physical properties of these compounds. acs.org

Spectroscopic Investigations for Elucidating Molecular Structure and Dynamics

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and understanding its vibrational and electronic properties.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are the most informative.

In the ¹H NMR spectrum, the aromatic protons would appear as a multiplet in the range of 7.0-8.0 ppm. The exact chemical shifts and coupling patterns would depend on the through-bond and through-space interactions between the protons and the chloro, methyl, and sulfonamide substituents. The methyl protons would give rise to a singlet, likely in the region of 2.2-2.6 ppm. The protons of the NH₂ group of the sulfonamide would appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration, but typically in the range of 4.0-5.0 ppm.

In the ¹³C NMR spectrum, the aromatic carbons would exhibit signals between 120 and 145 ppm. The carbon atom attached to the chlorine atom would be expected in the lower field region of the aromatic signals, while the carbon bearing the methyl group would be in a similar region. The carbon attached to the sulfonamide group would also be significantly deshielded. The methyl carbon would show a characteristic signal at around 20 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Interactive table available in the digital version.

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-CH₃ ~2.4 ~20
Ar-H 7.2 - 7.8 -
-NH₂ 4.0 - 5.0 (broad) -
Ar-C - 125 - 142
Ar-C-Cl - ~133
Ar-C-S - ~140

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of a molecule. The key vibrational bands for this compound are associated with the sulfonamide group, the substituted benzene ring, and the methyl group.

The sulfonamide group gives rise to characteristic strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide appear as two bands in the 3390-3330 cm⁻¹ and 3300-3240 cm⁻¹ regions. The S-N stretching vibration is expected around 900 cm⁻¹.

The substituted benzene ring will show several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. The C-C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is typically found in the 750-550 cm⁻¹ range, while the C-S stretch is expected around 700 cm⁻¹. The out-of-plane C-H bending vibrations are sensitive to the substitution pattern and appear in the 900-690 cm⁻¹ region. The methyl group will show C-H stretching and bending vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound Interactive table available in the digital version.

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H stretch (asymmetric) 3390 - 3330
N-H stretch (symmetric) 3300 - 3240
Aromatic C-H stretch 3100 - 3000
Aliphatic C-H stretch 2980 - 2850
Aromatic C=C stretch 1600 - 1450
S=O stretch (asymmetric) 1370 - 1330
S=O stretch (symmetric) 1180 - 1160
S-N stretch ~900
C-Cl stretch 750 - 550
C-S stretch ~700

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound is dictated by a network of intermolecular interactions. As established from studies of related compounds, the primary and most influential of these are the N—H···O hydrogen bonds involving the sulfonamide group. nih.govresearchgate.net These interactions are highly directional and lead to the formation of robust supramolecular synthons, most commonly centrosymmetric dimers where two molecules are linked through a pair of N—H···O hydrogen bonds. nih.gov

Beyond this primary hydrogen bonding, the chlorine and methyl substituents, along with the aromatic ring, contribute to a more complex interaction network. Weak C—H···O and C—H···N hydrogen bonds may further link the primary dimers into larger one-, two-, or three-dimensional arrays. The presence of the chlorine atom introduces the possibility of halogen bonding (C—Cl···O or C—Cl···N), which can be a significant structure-directing interaction.

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal packing of sulfonamides. The sulfonamide group (-SO₂NH₂) provides classic hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygen atoms), leading to robust and predictable supramolecular assemblies.

In the solid state, primary sulfonamides like this compound are expected to form extensive hydrogen-bonding networks. The most common motif involves the amino protons engaging with the sulfonyl oxygens of neighboring molecules. This typically results in the formation of dimers or infinite chains. For instance, in the crystal structure of the closely related 2-chlorobenzenesulfonamide, molecules are linked by N-H···O hydrogen bonds, creating a three-dimensional network.

Studies on a wide array of sulfonamide crystal structures have revealed that the amino protons preferentially bond to sulfonyl oxygens, often forming a chain with a distinct eight-atom repeat unit. nih.gov In many N-aryl sulfonamides, molecules form inversion-related dimers through pairs of N-H···O(S) hydrogen bonds. nih.govnih.gov This dimerization creates a stable, centrosymmetric R²₂(8) graph set motif, which is a common feature in the crystal engineering of sulfonamides.

The geometric parameters of these hydrogen bonds are critical to the stability of the crystal lattice. The table below presents typical hydrogen bond geometries found in related sulfonamide structures, which can be considered representative of the interactions expected in this compound.

Donor (D) - HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-HO=S~0.86~2.1-2.4~2.9-3.2~150-170

Note: The data in this table represents typical ranges for N-H···O hydrogen bonds in crystalline sulfonamides and is for illustrative purposes.

Non-Covalent Interactions (e.g., C-H···O, π-π Stacking)

C-H···O Interactions: The aromatic C-H groups of the benzene ring can act as weak hydrogen bond donors, interacting with the electronegative sulfonyl oxygen atoms of adjacent molecules. While significantly weaker than conventional hydrogen bonds, the cumulative effect of multiple C-H···O interactions contributes to the cohesion of the crystal lattice, influencing the orientation of molecules.

π-π Stacking: The presence of the benzene ring in this compound makes π-π stacking interactions possible. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can be either face-to-face or offset (parallel-displaced). In many substituted benzenesulfonamides, the benzene rings of neighboring molecules are tilted relative to each other, which can facilitate offset π-π stacking. The dihedral angle between the aromatic rings in related structures often dictates the nature and strength of these interactions. nih.govnih.gov

Halogen Interactions: The chlorine atom on the benzene ring can participate in various non-covalent interactions, including halogen bonding (Cl···O or Cl···N) and weaker van der Waals forces. These interactions, although often subtle, can provide additional stability to the crystal packing. mdpi.commdpi.com

The interplay of these varied non-covalent forces results in a highly organized, three-dimensional supramolecular architecture that is unique to the compound's specific substitution pattern.

Interaction TypeTypical Interacting GroupsCharacteristic Distance/Geometry
C-H···OAromatic C-H and Sulfonyl OH···O distance: ~2.4 - 2.8 Å
π-π StackingBenzene RingsCentroid-to-centroid distance: ~3.5 - 4.5 Å
Halogen InteractionAromatic Cl and Sulfonyl O/NCl···O/N distance: < Sum of van der Waals radii (~3.27 Å for Cl···O)

Note: The data in this table is illustrative of typical non-covalent interactions found in related organic crystalline solids.

Chemical Reactivity and Functionalization Studies

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical functional group that dictates a significant portion of the molecule's chemical personality. Its reactivity is centered on the nitrogen atom, which can participate in a variety of bond-forming reactions.

N-Functionalization Reactions

The nitrogen atom of the sulfonamide can be functionalized through alkylation and arylation reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of diverse molecular architectures.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the sulfonamide with an aryl halide or pseudohalide. The choice of ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific substrates being coupled. For instance, the copper-catalyzed N-arylation of sulfonamides with arylboronic acids has been reported to proceed efficiently under aerobic conditions. researchgate.net

Reaction Type Reagents and Conditions General Product
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN)N-Alkyl-2-chloro-6-methylbenzene-1-sulfonamide
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium or Copper catalyst, Ligand, Base, SolventN-Aryl-2-chloro-6-methylbenzene-1-sulfonamide
N-Arylation (Chan-Lam)Arylboronic acid, Copper catalyst, Base, SolventN-Aryl-2-chloro-6-methylbenzene-1-sulfonamide

Role as a Protecting Group in Multi-Step Synthesis

The 2-chloro-6-methylbenzenesulfonyl group can serve as a protecting group for primary and secondary amines. The sulfonamide linkage is generally stable to a wide range of reaction conditions, including acidic and basic hydrolysis, as well as many oxidizing and reducing agents. This stability makes it a valuable tool in multi-step organic synthesis, allowing for chemical transformations on other parts of a molecule without affecting the protected amine.

Transformations Involving the Substituted Benzene (B151609) Ring

The benzene ring of 2-chloro-6-methylbenzene-1-sulfonamide is amenable to various transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for further diversification of the molecular scaffold.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution on the benzene ring is directed by the combined electronic and steric effects of the existing chloro, methyl, and sulfonamide substituents.

Methyl Group (-CH₃): An activating, ortho, para-directing group.

Chloro Group (-Cl): A deactivating, ortho, para-directing group.

Sulfonamide Group (-SO₂NH₂): A deactivating, meta-directing group.

The positions ortho and para to the methyl group are C3, C5, and C4, respectively. The positions ortho and para to the chloro group are C1, C3, and C4, respectively. The positions meta to the sulfonamide group are C3 and C5.

Considering these directing effects, electrophilic attack is most likely to occur at the C4 and C5 positions. The C3 position is sterically hindered by the adjacent chloro and methyl groups. The directing effects of the activating methyl group and the deactivating but still ortho, para-directing chloro group will likely dominate over the meta-directing effect of the strongly deactivating sulfonamide group. Therefore, substitution at the C4 position (para to the methyl group and ortho to the chloro group) and the C5 position (meta to the sulfonamide and ortho to the methyl group) would be the expected outcomes. The precise ratio of isomers would depend on the specific electrophile and reaction conditions.

Substituent Electronic Effect Directing Effect
-CH₃Activatingortho, para
-ClDeactivatingortho, para
-SO₂NH₂Deactivatingmeta

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C2 position.

Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to couple an amine with the aryl chloride, forming a new C-N bond at the C2 position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This introduces an alkynyl substituent at the C2 position.

The success of these cross-coupling reactions often depends on the choice of a suitable palladium catalyst system, including the palladium precursor and the supporting ligand, as well as the reaction conditions such as temperature, solvent, and base.

Derivatization Strategies for Analogues and Scaffold Diversification

The chemical reactivity of this compound provides multiple avenues for the synthesis of analogues and the diversification of its core structure. By combining the reactions discussed above, a wide array of derivatives can be prepared.

For example, N-functionalization of the sulfonamide can be followed by an electrophilic aromatic substitution on the benzene ring. Alternatively, a palladium-catalyzed cross-coupling reaction at the chloro position can be performed, followed by modification of the sulfonamide moiety. This modular approach allows for the systematic exploration of the chemical space around the this compound scaffold, which is a common strategy in drug discovery and materials science to optimize properties and develop new functionalities. The synthesis of various sulfonamide derivatives as potential therapeutic agents is a well-documented strategy in medicinal chemistry. uomustansiriyah.edu.iq

Theoretical and Computational Investigations of 2 Chloro 6 Methylbenzene 1 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For molecules like 2-Chloro-6-methylbenzene-1-sulfonamide, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to predict a wide range of molecular properties with considerable accuracy. researchgate.netnih.gov

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. For this compound, this process yields precise information on bond lengths, bond angles, and dihedral (torsion) angles.

The geometric parameters of the sulfonamide group are generally consistent across different molecules, with S=O and S-N bond lengths showing little variation regardless of the substituents on the aromatic ring. nih.gov The presence of ortho substituents (chloro and methyl groups) forces a specific orientation of the sulfonamide group relative to the benzene (B151609) ring to minimize steric hindrance. The electronic structure is characterized by the electron-withdrawing nature of the chloro and sulfonamide groups and the electron-donating effect of the methyl group, which collectively influence the charge distribution across the molecule.

Predicted Geometrical Parameters for this compound

ParameterTypical Predicted Value
C-S Bond Length~1.77 Å
S=O Bond Length~1.43 Å
S-N Bond Length~1.65 Å
O-S-O Bond Angle~120°
C-S-N Bond Angle~107°
C-C-S-N Dihedral Angle~60-90°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methyl-substituted benzene ring. The LUMO, conversely, is likely distributed over the electron-withdrawing sulfonamide group and the chloro-substituted carbon. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity and lower kinetic stability. researchgate.net

Calculated FMO Properties for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
Energy Gap (ΔE)5.3 eV

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer (delocalization) effects. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). Larger E(2) values indicate more significant interaction and electron delocalization.

Key NBO Interactions and Stabilization Energies (E(2))

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP (N)σ* (S-O)~5.5
LP (O)σ* (S-N)~2.8
π (C-C)ringπ* (C-C)ring~20.0

DFT calculations can accurately predict spectroscopic data, such as vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for molecular characterization.

FT-IR Spectroscopy: Theoretical vibrational analysis can assign specific frequencies to the stretching, bending, and torsional modes of the molecule. For this compound, characteristic peaks would include the symmetric and asymmetric stretching of the SO2 group, the N-H stretching of the amide, and various C-H and C-C stretching modes of the aromatic ring. researchgate.net

NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated to predict 1H and 13C NMR chemical shifts. These calculated shifts generally show a strong correlation with experimental data and help in assigning signals to specific atoms within the molecular structure.

Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Wavenumber (cm-1)
N-H Stretching~3350
C-H Aromatic Stretching~3100-3000
S=O Asymmetric Stretching~1340
S=O Symmetric Stretching~1160

Studies of Molecular Conformational Landscapes

The presence of bulky ortho substituents on the benzene ring introduces significant steric hindrance, which governs the molecule's conformational preferences. The rotational barriers around the C-S and S-N bonds determine the stable conformers of this compound.

Studies on the closely related ortho-methylbenzene sulfonamide (2-MBSA) have shown that the S-N bond can adopt different orientations relative to the benzene ring. researchgate.netfigshare.com Two main types of conformers are predicted:

Planar Conformer: Where the S-N bond is oriented in the plane of the benzene ring, directed away from the substituents.

Non-planar Conformer: Where the C-S bond is rotated such that the S-N bond is directed out of the plane of the benzene ring, with a C-C-S-N dihedral angle of approximately 60°. researchgate.netfigshare.com

For each of these, the NH2 group can also rotate, leading to eclipsed or staggered forms relative to the S=O bonds. Computational studies suggest that for ortho-substituted benzenesulfonamides, a non-planar conformer is often the most stable, as it most effectively alleviates the steric strain between the ortho groups and the sulfonyl oxygens. researchgate.netfigshare.com The energy barriers for rotation around the C(sp2)-C(sp3) bond in ortho-disubstituted systems can be significant, ranging from 14-17 kcal/mol, indicating that these conformers are relatively stable at room temperature. mdpi.com

Analysis of Intermolecular Forces and Crystal Lattice Energy

In the solid state, the arrangement of molecules in the crystal lattice is dictated by intermolecular forces. For sulfonamides, hydrogen bonding is a dominant interaction. nih.gov The amide proton (N-H) is a strong hydrogen bond donor, while the sulfonyl oxygens (S=O) are effective acceptors.

Computational methods can be used to analyze these forces and calculate the crystal lattice energy, which is the energy released when gaseous ions form a solid crystal.

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal, allowing for the visualization and quantification of different types of interactions (e.g., H···H, O···H, C···H).

Lattice Energy Calculation: By summing the electrostatic, dispersion, repulsion, and induction energies between molecular pairs in the crystal, the total lattice energy can be computed. This value is a critical measure of the thermodynamic stability of the crystal polymorph.

These analyses provide a comprehensive understanding of how individual molecules of this compound assemble to form a stable crystalline solid.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The resulting surface, the Hirshfeld surface, provides a unique representation of the molecule's shape and its immediate environment.

The analysis involves mapping various properties onto this surface, most notably dnorm, which is a normalized contact distance. The dnorm surface is colored to highlight intermolecular contacts shorter than the van der Waals radii, which appear as red spots, indicating close interactions such as hydrogen bonds. Contacts around the van der Waals separation are colored white, while longer contacts are blue.

For a molecule like this compound, Hirshfeld surface analysis would elucidate the nature and extent of various non-covalent interactions that govern its crystal packing. These interactions would likely include:

Hydrogen Bonds: The sulfonamide group (-SO2NH2) contains hydrogen bond donors (the N-H groups) and acceptors (the oxygen atoms). These are expected to form prominent N-H···O hydrogen bonds, which would appear as distinct red areas on the dnorm surface.

Halogen Bonds: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N), which would also be visible as close contacts on the Hirshfeld surface.

π-π Stacking: Interactions between the benzene rings of adjacent molecules could lead to π-π stacking, which would be characterized by specific patterns on the surface.

van der Waals Forces: A significant portion of the surface would be covered by weaker van der Waals interactions, such as H···H, C···H, and Cl···H contacts.

The following table illustrates the kind of quantitative data that can be obtained from a Hirshfeld surface analysis, showing the percentage contribution of various intermolecular contacts for a representative chlorobenzenesulfonamide derivative. nih.gov

Intermolecular ContactPercentage Contribution (%)
H···H30.1
C···H/H···C22.7
O···H/H···O16.1
Cl···H/H···Cl12.1
N···H/H···N6.3
C···C5.2
Cl···O/O···Cl5.0
Others2.5

This data is for a related compound and serves as an example of the type of information provided by Hirshfeld surface analysis.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework that allows for the analysis of the electron density distribution in a molecule to define atoms, bonds, and molecular structure. nih.gov This method is based on the topology of the electron density, ρ(r), a scalar field that can be analyzed to locate critical points where the gradient of the electron density is zero.

There are four types of critical points, characterized by the number of non-zero curvatures in the electron density and their signs. Of particular interest are the bond critical points (BCPs), which are found between two interacting atoms. The properties of the electron density at these BCPs provide valuable information about the nature and strength of the chemical bonds and intermolecular interactions.

For this compound, a QTAIM analysis would involve calculating its wavefunction and then analyzing the electron density to identify BCPs for all covalent bonds and non-covalent interactions. The key topological parameters at a BCP that would be analyzed include:

The electron density (ρ(r)) : Higher values of ρ(r) at the BCP indicate a stronger bond.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For covalent bonds (shared interactions), ∇²ρ(r) is typically negative, signifying a concentration of electron density. For closed-shell interactions, such as hydrogen bonds, ionic bonds, and van der Waals interactions, ∇²ρ(r) is positive, indicating a depletion of electron density at the BCP.

The total energy density (H(r)) : The sign of H(r) can also help to distinguish between shared and closed-shell interactions. A negative H(r) is indicative of a significant sharing of electrons (covalent character).

A QTAIM analysis of this compound would provide a quantitative description of the bonding within the molecule and the intermolecular interactions that stabilize its crystal structure. For example, the N-H···O hydrogen bonds would be characterized by the presence of a BCP between the hydrogen and oxygen atoms, with specific values of ρ(r), ∇²ρ(r), and H(r) that would quantify their strength and nature.

The following table provides an example of the type of data that would be generated from a QTAIM analysis for the hydrogen bonds in a similar molecular system.

Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)
N-H···O0.025+0.089-0.001
C-H···O0.011+0.045+0.0005

This data is illustrative and represents typical values for hydrogen bonds in organic molecules.

Computational Predictions of Chemical Reactivity Descriptors

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the calculation of various molecular properties that can predict the chemical reactivity of a molecule. These properties, known as chemical reactivity descriptors, are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For this compound, these descriptors would provide insights into its stability and reactivity towards other chemical species. The key global reactivity descriptors that would be calculated are:

HOMO and LUMO Energies (EHOMO and ELUMO) : EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons.

Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A larger energy gap suggests higher stability and lower reactivity. nih.gov

Ionization Potential (I) : The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ) : The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η) : A measure of the resistance to charge transfer, calculated as η = (I - A) / 2. Molecules with a large energy gap are generally harder and less reactive. nih.gov

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω) : A measure of the electrophilic power of a molecule, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). A higher electrophilicity index indicates a greater capacity to accept electrons. nih.gov

By calculating these descriptors for this compound, one could predict its behavior in chemical reactions. For example, the locations of the HOMO and LUMO orbitals on the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

The following table presents a hypothetical set of calculated chemical reactivity descriptors for this compound, based on typical values for similar aromatic sulfonamides.

DescriptorSymbolValue
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.2 eV
Energy GapΔE5.3 eV
Ionization PotentialI6.5 eV
Electron AffinityA1.2 eV
Electronegativityχ3.85
Chemical Hardnessη2.65
Chemical SoftnessS0.38
Electrophilicity Indexω2.80 eV

These values are illustrative and serve to demonstrate the type of data obtained from DFT calculations of chemical reactivity descriptors.

Applications in Advanced Chemical Synthesis and Materials Science

2-Chloro-6-methylbenzene-1-sulfonamide as a Versatile Synthetic Building Block

There is a notable absence of specific studies detailing the use of this compound as a direct precursor in the synthesis of complex organic molecules. While the general reactivity of the sulfonamide functional group and the aromatic ring suggests potential for various chemical transformations, specific examples and research findings for this compound are not documented in the available literature. The reactivity of related compounds, such as 2-chlorobenzenesulfonamide, has been explored in the synthesis of N-acylsulfonamides, but this cannot be directly extrapolated to the title compound. nih.gov

No published research could be identified that describes the application of this compound in the development of chiral auxiliaries or as a scaffold for chiral ligands. The design of such molecules is highly specific, and there is no indication that this particular sulfonamide has been investigated for this purpose.

Chromatographic Behavior and Separation Science

Specific studies detailing the chromatographic behavior (e.g., retention times in HPLC or GC) or its application in separation science for this compound are not present in the surveyed scientific literature. While general chromatographic principles would apply, specific data for this compound, such as that available for 2-chlorobenzenesulfonamide, has not been published. nih.gov

Quantitative Structure-Retention Relationships (QSRR) in Chromatography

Quantitative Structure-Retention Relationship (QSRR) models are powerful computational tools used in analytical chemistry to predict the retention time of chemical compounds in chromatographic separations. These models establish a mathematical correlation between the molecular structure of a compound and its behavior in a chromatographic system. By quantifying the physicochemical properties of a molecule through calculated descriptors, QSRR aims to understand and predict the interactions between the analyte, the stationary phase, and the mobile phase that govern the separation process. This predictive capability can significantly streamline method development, reduce experimental costs, and aid in the identification of unknown compounds.

In the context of sulfonamides, including this compound, QSRR studies are particularly valuable. Due to the diverse range of substituents that can be present on the benzenesulfonamide (B165840) scaffold, their chromatographic behavior can vary significantly. QSRR provides a systematic approach to understanding how these structural variations influence retention.

A typical QSRR study for a series of sulfonamides would involve the following key steps:

Data Set Selection: A series of structurally related sulfonamides, ideally including the compound of interest, is chosen.

Chromatographic Analysis: The retention times or retention factors of these compounds are experimentally determined under controlled chromatographic conditions (e.g., a specific column, mobile phase composition, temperature, and flow rate).

Descriptor Calculation: A large number of molecular descriptors for each sulfonamide are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are used to build a mathematical model that links the calculated descriptors to the experimental retention data.

Model Validation: The predictive power of the developed QSRR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

For sulfonamides, research has shown that their retention in reversed-phase liquid chromatography (RP-LC) is often influenced by a combination of hydrophobic and electronic factors. Descriptors related to the octanol-water partition coefficient (logP), molecular surface area, and partial charges on atoms frequently play a significant role in the QSRR models.

While the principles of QSRR are well-established for the sulfonamide class of compounds, a specific study detailing the QSRR analysis of this compound with corresponding experimental data and predictive models was not found in the public domain during the search for this article. Therefore, a data table with specific research findings for this compound cannot be presented.

However, a hypothetical data table illustrating the type of information that would be generated in such a study is provided below for educational purposes. The values in this table are not real experimental data for this compound.

Hypothetical Data for a QSRR Study Including this compound

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

Traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides and amines, which can require harsh conditions and generate hazardous waste. researchgate.net Future research is increasingly focused on developing greener, more efficient, and economically viable synthetic routes.

Key areas of exploration include:

Green Solvents and Catalysts: Research is moving towards replacing volatile organic solvents with more sustainable alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG-400). sci-hub.se The use of phase transfer reagents can facilitate reactions for water-insoluble compounds. sci-hub.se Furthermore, developing reactions that proceed without catalysts or bases, or that utilize eco-friendly catalysts like cesium salts of Wells-Dawson heteropolyacids, represents a significant step forward. sci-hub.se

Alternative Reagents: To avoid harsh chlorinating agents, milder and more efficient oxidants are being investigated. rsc.org One-pot strategies that convert thiols and disulfides directly to sulfonamides using reagents like trichloroisocyanuric acid (TCCA) in water are gaining traction. sci-hub.se

Energy-Efficient Methods: The application of methods such as ultrasound irradiation can enhance reaction rates and yields, contributing to more sustainable processes. sci-hub.se

Novel Reaction Mechanisms: Future syntheses may leverage transition-metal-catalyzed reactions, C-H activation, and multi-component reactions to build molecular complexity in fewer steps. researchgate.netresearchgate.net Photocatalytic methods that can convert readily available carboxylic acids into sulfonamides represent a cutting-edge approach that could be adapted for this scaffold. acs.org

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches for Sulfonamides.
ParameterTraditional MethodsEmerging Sustainable Methods
ReagentsSulfonyl chlorides, aqueous chlorineThiols/disulfides, mild oxidants (e.g., TCCA), photocatalysts
SolventsVolatile organic compounds (VOCs)Water, ethanol, PEG-400, solvent-free conditions
ConditionsOften harsh, requiring strong basesRoom temperature, ultrasound irradiation, mild conditions
EfficiencyMulti-step, potential for low yieldsOne-pot synthesis, multi-component reactions, high yields
WasteSignificant hazardous byproductsReduced waste, higher atom economy

Advanced Spectroscopic and Imaging Techniques for In-Situ Characterization

A deeper understanding of the formation, structure, and interactions of 2-Chloro-6-methylbenzene-1-sulfonamide requires moving beyond standard characterization. Future research will increasingly rely on advanced spectroscopic techniques for real-time, in-situ analysis.

Conformational Analysis: High-resolution rotational spectroscopy is an ideal tool for the unambiguous structural characterization of sulfonamides in the gas phase. mdpi.com This technique can precisely determine conformational preferences and the intramolecular interactions that govern the molecule's shape, which is crucial for understanding its reactivity and how it interacts with other molecules. mdpi.com

Reaction Monitoring: Modern spectroscopic tools can follow chemical reactions in intricate detail, allowing for the in-situ characterization of reaction intermediates and kinetics. southampton.ac.uk Techniques like FT-IR, NMR, and UV-visible spectroscopy, when applied in real-time, can provide mechanistic insights into the synthesis of this compound. researchgate.netmdpi.com

Supramolecular Structure: The crystal lattice and intermolecular interactions of sulfonamide derivatives can be established using a combination of X-ray diffraction analysis, FTIR spectroscopy, and computational methods. nih.gov These techniques are vital for understanding how molecules of this compound might self-assemble.

Complexation Studies: When studying the interaction of the sulfonamide with metal ions, a suite of spectroscopic methods including UV-visible, IR, NMR, and EPR (Electron Paramagnetic Resonance) spectroscopy is employed to elucidate the structure and coordination of the resulting complexes. sci-hub.se

Development of Predictive Computational Models for Reactivity and Supramolecular Assembly

Computational chemistry is becoming an indispensable tool for accelerating research and development. For this compound, predictive models can guide synthetic efforts and the design of new materials.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful method for optimizing molecular structures, calculating vibrational modes, and mapping molecular electrostatic potential (MESP). researchgate.netnih.gov MESP analysis can indicate likely sites for nucleophilic and electrophilic attack, thereby predicting reactivity. nih.gov DFT is also used to evaluate the energetics of different conformations and the strength of intermolecular hydrogen bonds that drive supramolecular assembly. nih.gov

Quantitative Structure-Property Relationship (QSPR): QSPR modeling establishes correlations between a molecule's structural features (represented by topological indices) and its physicochemical properties. nih.govresearchgate.net By developing robust QSPR models, researchers can accurately estimate characteristics of new derivatives of this compound without needing to synthesize them first. nih.gov

Molecular Dynamics (MD) and Machine Learning: For predicting complex behaviors like self-assembly, advanced computational methods are emerging. Constant pH Molecular Dynamics (CpHMD) simulations can model how environmental factors affect assembly. researchgate.net Furthermore, machine learning algorithms, particularly those using an autoencoder to create a condensed representation of a molecule, can be trained to search chemical space and predict which derivatives are most likely to form stable supramolecular structures. researchgate.net

Table 2: Computational Approaches for Predicting Properties of this compound.
Computational MethodPredicted Property/ApplicationKey Insights
Density Functional Theory (DFT)Reactivity, Spectroscopic Data, H-bondingProvides electronic structure, molecular electrostatic potential, and vibrational frequencies. researchgate.netnih.gov
QSPR ModelingPhysicochemical Properties (e.g., melting point)Correlates molecular structure with macroscopic properties using topological indices. nih.gov
Molecular Dynamics (MD)Supramolecular Assembly DynamicsSimulates the motion and interaction of molecules over time to observe self-assembly. researchgate.net
Machine LearningDiscovery of Novel Self-Assembling StructuresAccelerates the discovery of molecules with desired assembly properties. researchgate.net

Integration of this compound Scaffolds into Advanced Material Applications

The inherent properties of the sulfonamide functional group—strong hydrogen bonding capability, structural versatility, and ability to coordinate with metals—make it an attractive building block for advanced materials. sci-hub.semdpi.com Future research will focus on integrating the this compound scaffold into functional materials.

Potential application areas include:

Functional Polymers and Supramolecular Materials: The ability of the sulfonamide group to form robust hydrogen bonds can be exploited to direct the assembly of polymers and create well-ordered supramolecular structures. This could lead to the development of gels, liquid crystals, or other soft materials with tailored properties.

Metal-Organic Frameworks (MOFs): The sulfonamide group can act as a ligand to coordinate with metal ions, opening the possibility of using this compound or its derivatives as organic linkers in the synthesis of novel MOFs. bldpharm.com These materials could have applications in gas storage, catalysis, or sensing.

Biomaterials: Sulfonamide derivatives have been shown to interact with biological systems, for instance, by activating the Nrf2 antioxidant response pathway. researchgate.net This suggests that materials incorporating the this compound scaffold could be designed for biomedical applications, such as scaffolds for tissue engineering or as components of drug delivery systems.

Sensors: The electronic properties of the aromatic ring combined with the coordinating ability of the sulfonamide group could be harnessed to create chemosensors. The binding of a target analyte (e.g., a specific metal ion) could induce a measurable change in the optical or electronic properties of the material.

Q & A

Q. What are the standard synthetic routes for 2-chloro-6-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically begins with 2-chloro-6-methylbenzenesulfonyl chloride as the precursor. A nucleophilic substitution reaction with ammonia or an amine under basic conditions (e.g., NaOH or pyridine) yields the sulfonamide. Key optimization parameters include:

  • Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency.
  • Molar Ratios : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., chloro and methyl groups).
  • IR : Sulfonamide S=O stretching bands (~1350 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}).
  • X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks (e.g., as demonstrated for analogous sulfonamides) .

Q. How does the solubility of this compound vary across solvents, and what methods assess this?

Solubility is influenced by the chloro and methyl substituents, which reduce polarity. Recommended methods:

  • Titration : Measure solubility in DMSO, ethanol, and aqueous buffers (pH 4–9).
  • UV-Vis Spectroscopy : Quantify saturation concentrations via absorbance calibration curves.
  • Comparative Analysis : Compare with structurally similar compounds (e.g., 2-fluoro-6-methoxybenzenesulfonamide) to infer trends .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonamide synthesis be addressed?

Regioselectivity is influenced by steric and electronic effects of substituents:

  • Steric Hindrance : The methyl group at position 6 directs substitution to the less hindered position.
  • Electronic Effects : Chloro’s electron-withdrawing nature stabilizes intermediates. Computational tools (e.g., DFT) predict reactive sites, while HPLC-MS monitors reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

Discrepancies may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration).
  • Impurity Profiles : Trace byproducts (e.g., unreacted sulfonyl chloride) can interfere. Validate purity via HPLC-ELSD and replicate assays under standardized conditions .

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Molecular Docking : Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • Comparative Studies : Benchmark against 2-fluoro-6-methoxy analogs to evaluate halogen effects .

Q. What analytical methods validate batch-to-batch consistency in synthesized samples?

  • HPLC-PDA : Quantify purity (>98%) and detect impurities (e.g., hydrolyzed sulfonic acid).
  • Elemental Analysis : Confirm C, H, N, S, and Cl percentages within ±0.3% of theoretical values.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify degradation products .

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to investigate structure-activity relationships (SAR)?

  • Variable Modification : Synthesize derivatives with substituent variations (e.g., replacing chloro with fluoro or methoxy).
  • Bioactivity Assays : Test against target enzymes (e.g., acetylcholinesterase) using kinetic assays.
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural features with activity .

Q. What statistical approaches reconcile conflicting data in meta-analyses?

  • Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., those lacking purity validation).
  • Subgroup Analysis : Stratify data by assay type (e.g., in vitro vs. in vivo) or compound purity.
  • Meta-Regression : Identify covariates (e.g., solvent polarity) explaining heterogeneity .

Tables for Key Parameters

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents hydrolysis
SolventTHF/DCMEnhances solubility
Reaction Time4–6 hoursMaximizes conversion

Q. Table 2. Analytical Techniques for Purity Assessment

TechniqueDetection LimitKey Metrics
HPLC-PDA0.1% impuritiesRetention time, peak area
Mass Spectrometry1 ppmMolecular ion (m/z)
TGA0.5% moistureWeight loss profile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.